Diallyl malonate Diallyl malonate
Brand Name: Vulcanchem
CAS No.: 1797-75-7
VCID: VC21239865
InChI: InChI=1S/C9H12O4/c1-3-5-12-8(10)7-9(11)13-6-4-2/h3-4H,1-2,5-7H2
SMILES: C=CCOC(=O)CC(=O)OCC=C
Molecular Formula: C9H12O4
Molecular Weight: 184.19 g/mol

Diallyl malonate

CAS No.: 1797-75-7

Cat. No.: VC21239865

Molecular Formula: C9H12O4

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

Diallyl malonate - 1797-75-7

Specification

CAS No. 1797-75-7
Molecular Formula C9H12O4
Molecular Weight 184.19 g/mol
IUPAC Name bis(prop-2-enyl) propanedioate
Standard InChI InChI=1S/C9H12O4/c1-3-5-12-8(10)7-9(11)13-6-4-2/h3-4H,1-2,5-7H2
Standard InChI Key AOESAXAWXYJFNC-UHFFFAOYSA-N
SMILES C=CCOC(=O)CC(=O)OCC=C
Canonical SMILES C=CCOC(=O)CC(=O)OCC=C

Introduction

Chemical Identity and Structural Characteristics

Diallyl malonate is the diallyl ester of malonic acid, featuring two allyl ester groups (CH₂=CH-CH₂-O-) connected to a central malonic acid structure. Similar to other malonic esters, it contains a methylene group positioned between two carbonyl functionalities, which confers special reactivity to the central carbon atom. The molecular formula of diallyl malonate is C₉H₁₂O₄, with a structure that can be represented as (CH₂=CH-CH₂-O-CO)₂CH₂.

The presence of two carbonyl groups adjacent to the central methylene carbon creates a significant increase in acidity of these hydrogen atoms, making them considerably more acidic than hydrogens attached to alkyl groups. This heightened acidity, analogous to that observed in diethyl malonate, enables the formation of stabilized carbanions when treated with appropriate bases . The allyl groups in diallyl malonate introduce additional reactivity through their terminal alkene functionalities, distinguishing it from more commonly utilized diethyl malonate.

Reactivity and Chemical Properties

The chemical behavior of diallyl malonate combines the characteristic reactivity patterns of malonic esters with the additional functionality of the allyl groups. Several key aspects of its reactivity profile include:

Acidity and C-H Activation

Like other malonic esters, diallyl malonate possesses acidic hydrogens at the α-position between the two carbonyl groups. These hydrogens can be readily abstracted by bases such as sodium ethoxide or potassium tert-butoxide, forming a resonance-stabilized carbanion. This enhanced acidity is essential for alkylation reactions in organic synthesis .

Olefinic Functionality

The terminal alkene groups in diallyl malonate provide additional reactive sites for transformations such as hydroalumination, cross-metathesis, or palladium-catalyzed reactions. This dual functionality makes diallyl malonate particularly useful in certain synthetic contexts where subsequent manipulation of the allyl groups is desired.

Applications in Organic Synthesis

Diallyl malonate has found significant utility in organic synthesis, particularly in the construction of complex molecules. The most notable applications include:

Synthetic Precursor in Natural Product Synthesis

In the total synthesis of (±)-vibralactone, diallyl malonate serves as a key starting material. The synthesis begins with the prenylation of diallyl malonate to afford compound 5, which subsequently undergoes a malonate dimethoxymethylation reaction under soft enolization conditions using TiCl₄, NEt₃, and trimethylorthoformate .

Substrate for Selective Transformations

The research on vibralactone synthesis demonstrated attempts to achieve selective reduction of diallyl malonate derivatives with DIBAL-H. These efforts revealed interesting chemoselectivity challenges, with hydroalumination of the allyl groups competing with the intended carbonyl reduction .

Precursor to β-Lactone Structures

The palladium-catalyzed deallylative cyclization approach developed in the vibralactone synthesis represents an innovative application of allyl esters in forming strained ring systems. This methodology, described as "a novel approach to the synthesis of β-lactones," highlights the utility of allyl ester functionality in diallyl malonate .

Synthetic Challenges and Considerations

Working with diallyl malonate presents specific challenges that require careful experimental design:

Selectivity Issues in Reduction Reactions

As observed in the vibralactone synthesis research, selective reduction of diallyl malonate derivatives can be problematic. When treated with DIBAL-H, competing hydroalumination of the allyl groups can occur, leading to complex product mixtures including propyl ester derivatives .

Strategy Adaptation for Synthetic Routes

The researchers working on vibralactone synthesis had to modify their synthetic strategy due to these selectivity issues, ultimately turning to a mixed allyl ester/Weinreb amide derivative to achieve the desired chemoselective reduction. This adaptation illustrates the importance of considering the reactivity of all functional groups when designing reactions involving diallyl malonate .

Comparison with Other Malonic Esters

Diallyl malonate belongs to the broader family of malonic esters, which includes more commonly used variants such as dimethyl and diethyl malonate. Understanding the relative properties helps contextualize its utility:

Structural Comparison with Diethyl Malonate

While diethyl malonate consists of two ethyl ester groups attached to the malonic acid core, diallyl malonate features allyl groups that introduce terminal alkene functionality. Diethyl malonate is more extensively documented in the literature, occurring naturally in grapes and strawberries and finding applications in perfumes and the synthesis of various compounds including barbiturates, artificial flavorings, and vitamins .

Advanced Research Applications

Recent research has demonstrated sophisticated applications of diallyl malonate in complex organic synthesis:

Palladium-Catalyzed Transformations

The deallylative cyclization developed in the vibralactone synthesis represents an innovative application of diallyl malonate derivatives in modern organic synthesis. The researchers reported "a remarkably rapid reaction resulting in the desired intramolecular substitution to form β-lactone" in 95% yield, highlighting the synthetic potential of these compounds .

Stereochemical Control

The vibralactone synthesis also demonstrated the utility of diallyl malonate derivatives in establishing stereochemical control. The researchers achieved "near-perfect diastereofacial selectivity" in establishing a stereogenic center using a chelation-controlled approach .

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